molecular formula C14H21NO3S B14957824 2-(ethylsulfonyl)-N-(pentan-2-yl)benzamide

2-(ethylsulfonyl)-N-(pentan-2-yl)benzamide

Cat. No.: B14957824
M. Wt: 283.39 g/mol
InChI Key: ZRUDUINJMYXFNS-UHFFFAOYSA-N
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Description

2-(ethylsulfonyl)-N-(pentan-2-yl)benzamide is an organic compound that belongs to the class of benzamides It features an ethylsulfonyl group attached to the benzene ring and a pentan-2-yl group attached to the nitrogen atom of the amide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylsulfonyl)-N-(pentan-2-yl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoic acid with an amine under dehydrating conditions to form the amide bond.

    Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group can be introduced via sulfonation reactions using reagents such as ethylsulfonyl chloride.

    Attachment of the Pentan-2-yl Group: The pentan-2-yl group can be attached through alkylation reactions using appropriate alkyl halides.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-(ethylsulfonyl)-N-(pentan-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The amide bond can be reduced to form amines.

    Substitution: The benzene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts and solvents.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated benzamides.

Scientific Research Applications

2-(ethylsulfonyl)-N-(pentan-2-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions and protein binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(ethylsulfonyl)-N-(pentan-2-yl)benzamide involves its interaction with specific molecular targets. The ethylsulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on proteins or enzymes. The pentan-2-yl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    N-(pentan-2-yl)benzamide: Lacks the ethylsulfonyl group, making it less reactive in certain chemical reactions.

    2-(methylsulfonyl)-N-(pentan-2-yl)benzamide: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group, which may affect its reactivity and biological activity.

Uniqueness

2-(ethylsulfonyl)-N-(pentan-2-yl)benzamide is unique due to the presence of both the ethylsulfonyl and pentan-2-yl groups, which confer specific chemical and biological properties. The ethylsulfonyl group enhances its electrophilicity, while the pentan-2-yl group improves its lipophilicity, making it a versatile compound for various applications.

Properties

Molecular Formula

C14H21NO3S

Molecular Weight

283.39 g/mol

IUPAC Name

2-ethylsulfonyl-N-pentan-2-ylbenzamide

InChI

InChI=1S/C14H21NO3S/c1-4-8-11(3)15-14(16)12-9-6-7-10-13(12)19(17,18)5-2/h6-7,9-11H,4-5,8H2,1-3H3,(H,15,16)

InChI Key

ZRUDUINJMYXFNS-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)NC(=O)C1=CC=CC=C1S(=O)(=O)CC

Origin of Product

United States

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